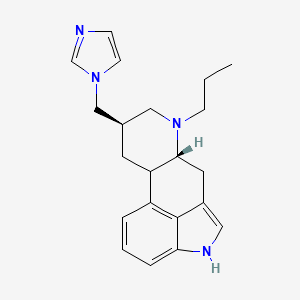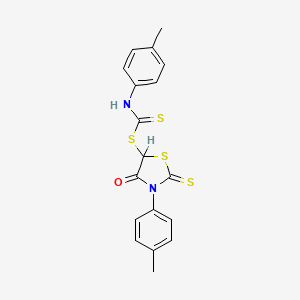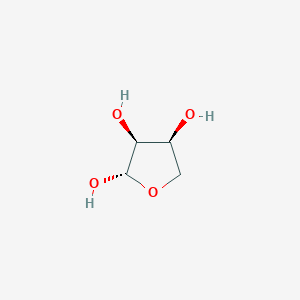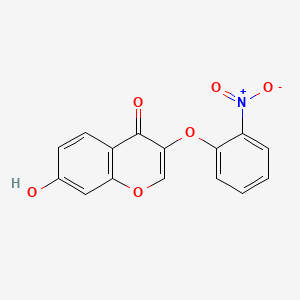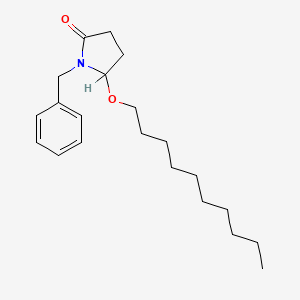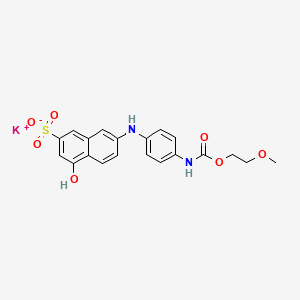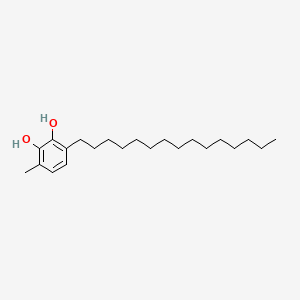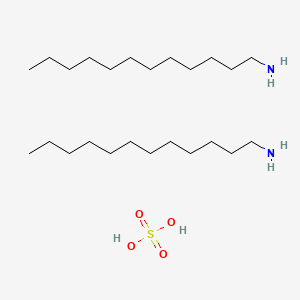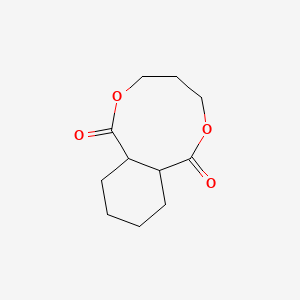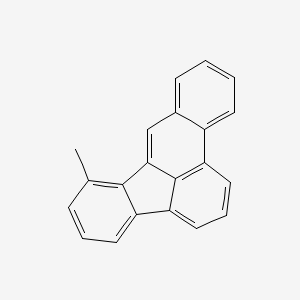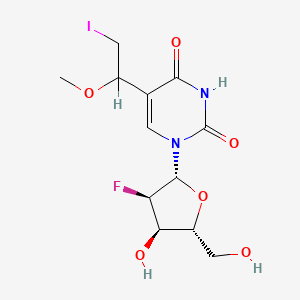
5-(1-Methoxy-2-iodoethyl)-2'-fluoro-2'-deoxyuridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(1-Methoxy-2-iodoethyl)-2’-fluoro-2’-deoxyuridine is a synthetic nucleoside analog. It is structurally related to thymidine and is characterized by the presence of a methoxy group, an iodine atom, and a fluorine atom. This compound has garnered interest due to its potential antiviral properties, particularly against herpes simplex virus.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Methoxy-2-iodoethyl)-2’-fluoro-2’-deoxyuridine typically involves the regiospecific reaction of 5-vinyl-2’-deoxyuridine with iodine monochloride and an alcohol. The reaction conditions are carefully controlled to ensure the correct substitution pattern on the uridine scaffold .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring purity through crystallization or chromatography, and adhering to safety and environmental regulations.
Analyse Chemischer Reaktionen
Types of Reactions
5-(1-Methoxy-2-iodoethyl)-2’-fluoro-2’-deoxyuridine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The methoxy group and the iodine atom can participate in redox reactions, altering the compound’s electronic properties.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or thiols can be used to replace the iodine atom.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the iodine atom with a thiol group would yield a thioether derivative.
Wissenschaftliche Forschungsanwendungen
5-(1-Methoxy-2-iodoethyl)-2’-fluoro-2’-deoxyuridine has several scientific research applications:
Antiviral Research: It has been studied for its potential to inhibit herpes simplex virus replication.
Cancer Research: As a nucleoside analog, it can be incorporated into DNA, potentially disrupting cancer cell proliferation.
Radiolabeling: The iodine atom can be replaced with radioactive isotopes for imaging and diagnostic purposes.
Wirkmechanismus
The compound exerts its effects primarily through incorporation into viral or cellular DNA. This incorporation can lead to chain termination or mutations, disrupting the replication process. The methoxy and fluorine groups enhance the compound’s stability and binding affinity to the target enzymes and DNA.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-(1-Methoxy-2-iodoethyl)-2’-deoxyuridine
- 5-(1-Methoxy-2-iodoethyl)uridine
- 5-(1-Methoxy-2-iodoethyl)-2’-deoxycytidine
Uniqueness
5-(1-Methoxy-2-iodoethyl)-2’-fluoro-2’-deoxyuridine is unique due to the presence of the fluorine atom, which can significantly alter its biological activity and stability compared to its analogs. This fluorine substitution can enhance the compound’s antiviral properties and reduce its susceptibility to enzymatic degradation .
Eigenschaften
CAS-Nummer |
123881-95-8 |
|---|---|
Molekularformel |
C12H16FIN2O6 |
Molekulargewicht |
430.17 g/mol |
IUPAC-Name |
1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(2-iodo-1-methoxyethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C12H16FIN2O6/c1-21-6(2-14)5-3-16(12(20)15-10(5)19)11-8(13)9(18)7(4-17)22-11/h3,6-9,11,17-18H,2,4H2,1H3,(H,15,19,20)/t6?,7-,8-,9-,11-/m1/s1 |
InChI-Schlüssel |
KADYVQWJOLNYEE-NFSOJESZSA-N |
Isomerische SMILES |
COC(CI)C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)F |
Kanonische SMILES |
COC(CI)C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


